
(3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide is a compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are heterocyclic compounds containing a five-membered ring with four carbon atoms and one sulfur atom. The presence of a bromine atom and an amino group in the structure of this compound makes it a compound of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of the thiophene ring.
Amination: The brominated thiophene is then subjected to an amination reaction using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group at the 3-position.
Amidation: The final step involves the amidation of the amino group with a suitable carboxylic acid derivative, such as an acid chloride or an ester, to form the propanamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination, amination, and amidation reactions using continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the bromine atom or the amide group.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions with reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring
Reduction: Reduced derivatives with hydrogen replacing the bromine atom or the amide group
Substitution: Substituted derivatives with different functional groups replacing the bromine atom
科学研究应用
(3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of (3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied.
相似化合物的比较
Similar Compounds
(3S)-3-amino-3-(5-chlorothiophen-2-yl)propanamide: Similar structure with a chlorine atom instead of a bromine atom.
(3S)-3-amino-3-(5-fluorothiophen-2-yl)propanamide: Similar structure with a fluorine atom instead of a bromine atom.
(3S)-3-amino-3-(5-iodothiophen-2-yl)propanamide: Similar structure with an iodine atom instead of a bromine atom.
Uniqueness
The uniqueness of (3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide lies in the presence of the bromine atom, which can impart distinct chemical and biological properties compared to its analogs with different halogen atoms. The bromine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
属性
分子式 |
C7H9BrN2OS |
|---|---|
分子量 |
249.13 g/mol |
IUPAC 名称 |
(3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide |
InChI |
InChI=1S/C7H9BrN2OS/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H2,10,11)/t4-/m0/s1 |
InChI 键 |
ZUYPCNFWCUIZFA-BYPYZUCNSA-N |
手性 SMILES |
C1=C(SC(=C1)Br)[C@H](CC(=O)N)N |
规范 SMILES |
C1=C(SC(=C1)Br)C(CC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


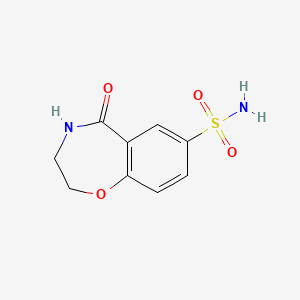
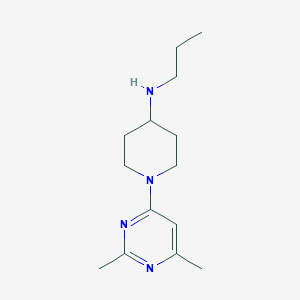
![5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B15273196.png)
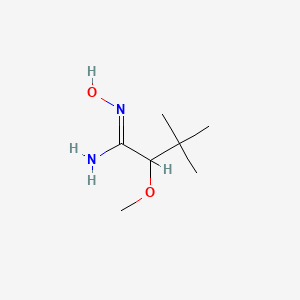
amine](/img/structure/B15273204.png)
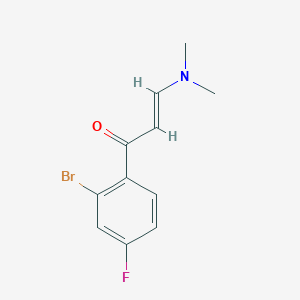
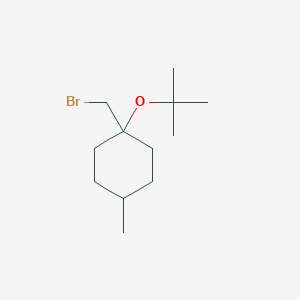
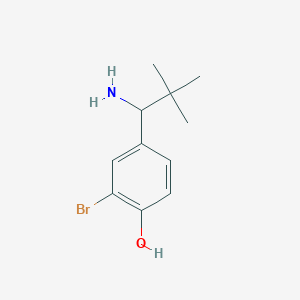

![1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15273241.png)
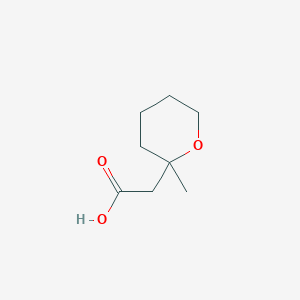
![2-[(2-Methylbutan-2-YL)oxy]aniline](/img/structure/B15273258.png)
![1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B15273263.png)

